3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
Description
3-Chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, features a benzene ring substituted with a chloro and methyl group, a sulfonamide group, and a pyrazolylmethyl group linked to a thiophene ring.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-11-13(17)5-3-7-16(11)24(21,22)18-10-12-9-14(19-20(12)2)15-6-4-8-23-15/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMICCWSDNUHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrazole ring. One common approach is to first synthesize 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-ylmethylamine, which is then reacted with 3-chloro-2-methylbenzenesulfonyl chloride under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The pyrazole ring can be reduced to form pyrazolidines.
Substitution: : The chloro and methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Pyrazolidines.
Substitution: : Substituted benzene derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: : It may be explored for its anti-inflammatory and anticancer activities.
Industry: : It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group, in particular, is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other sulfonamides or thiophene derivatives, but the presence of the pyrazole ring and the specific substitution pattern sets it apart. Some similar compounds include:
Sulfonamide antibiotics: : Such as sulfamethoxazole.
Thiophene derivatives: : Used in various medicinal and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
